1,2,3-Benzenetriol, potassium salt

Description

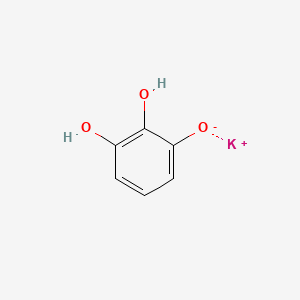

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

20045-34-5 |

|---|---|

Molecular Formula |

C6H5KO3 |

Molecular Weight |

164.20 g/mol |

IUPAC Name |

potassium;2,3-dihydroxyphenolate |

InChI |

InChI=1S/C6H6O3.K/c7-4-2-1-3-5(8)6(4)9;/h1-3,7-9H;/q;+1/p-1 |

InChI Key |

DZHJVFXTMQJEKR-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC(=C(C(=C1)[O-])O)O.[K+] |

Origin of Product |

United States |

Synthetic Methodologies for 1,2,3 Benzenetriol, Potassium Salt

Direct Synthesis Routes from 1,2,3-Benzenetriol

The most straightforward methods for preparing 1,2,3-benzenetriol, potassium salt involve the direct reaction of 1,2,3-benzenetriol with a potassium-containing base. These reactions are primarily acid-base in nature, capitalizing on the acidic properties of the phenolic hydroxyl groups of pyrogallol (B1678534).

Alkali Metal Alkoxide Reactions for Salt Formation

A common and effective method for the synthesis of this compound is the reaction of 1,2,3-benzenetriol with a potassium alkoxide, such as potassium methoxide (B1231860) or potassium tert-butoxide. google.comlanl.gov In this reaction, the alkoxide ion acts as a strong base, deprotonating one or more of the phenolic hydroxyl groups of the pyrogallol molecule. This results in the formation of the corresponding potassium salt and the alcohol from which the alkoxide was derived. google.com The reaction is typically carried out in an appropriate solvent, and the resulting salt can often be isolated by precipitation or by removal of the solvent. The degree of salt formation (i.e., whether a mono-, di-, or tri-potassium salt is formed) can be controlled by the stoichiometry of the reactants.

For instance, to prepare an alkaline pyrogallol solution, one might dissolve 30 grams of pure pyrogallol in 100 ml of distilled water and then add 200 ml of a potassium hydroxide (B78521) solution. youtube.com

Acid-Base Equilibrium Considerations in Preparation

The formation of this compound is governed by acid-base equilibrium principles. 1,2,3-Benzenetriol is a weak acid, and its reaction with a base like potassium hydroxide or a potassium alkoxide is a reversible process. youtube.comalevelh2chemistry.com The position of the equilibrium depends on the relative strengths of the acid and the base. The use of a strong base, such as a potassium alkoxide, will drive the equilibrium towards the formation of the salt. lanl.gov

The pH of the resulting solution is a critical factor. teachchemistry.org When 1,2,3-benzenetriol reacts with a strong base, the resulting salt solution will be basic due to the hydrolysis of the pyrogallate anion. teachchemistry.org Understanding the pKa values of 1,2,3-benzenetriol and the pKb of the conjugate base is essential for controlling the pH and ensuring the desired salt is the predominant species in the solution.

Indirect Synthetic Approaches via Precursor Derivatization

Indirect methods for synthesizing this compound involve the chemical transformation of precursor molecules. These multi-step syntheses can offer advantages in terms of starting material availability and the potential for introducing specific functionalities.

Hydrolysis of Halogenated Cyclohexanone (B45756) Derivatives

One notable indirect route involves the hydrolysis of halogenated cyclohexanone derivatives. For example, the hydrolysis of 2,2,6,6-tetrachlorocyclohexanone can yield pyrogallol. google.com This process typically involves heating the chlorinated cyclohexanone in an aqueous solution, often in the presence of a buffer to control the pH. The resulting pyrogallol can then be converted to its potassium salt through the direct methods described above. google.com Research has shown that a yield of 84.4% pyrogallol can be achieved through this method, which can then be used to form the potassium salt. google.com

Deoximation Techniques from Oxime Precursors

While less common for the direct synthesis of 1,2,3-benzenetriol itself, deoximation techniques are a valid synthetic tool in organic chemistry for the conversion of oximes to their corresponding carbonyl compounds. In principle, a precursor containing an oxime functionality could be designed to yield a derivative that, upon deoximation and subsequent reaction steps, could lead to the formation of the 1,2,3-benzenetriol ring system. The resulting triol could then be converted to its potassium salt.

Principles of Green Chemistry in this compound Synthesis

The application of green chemistry principles is becoming increasingly important in chemical synthesis to minimize environmental impact. rsc.orgmdpi.comnih.govrsc.org For the synthesis of this compound, several green chemistry strategies can be considered.

One key principle is the use of renewable feedstocks. nih.gov Research has explored the synthesis of 1,2,4-benzenetriol (B23740) from carbohydrate-derived platform chemicals like 5-hydroxymethylfurfural (B1680220) (HMF). core.ac.ukresearchgate.net A similar bio-based approach could potentially be developed for 1,2,3-benzenetriol.

Another green aspect is the use of environmentally benign solvents, such as water or ionic liquids, and the development of catalyst systems that are efficient and recyclable. rsc.org For the direct synthesis from pyrogallol, using water as a solvent and a strong base like potassium hydroxide represents a relatively green approach. Furthermore, designing synthetic routes with high atom economy, where most of the atoms from the reactants are incorporated into the final product, is a core tenet of green chemistry. nih.gov Minimizing unnecessary derivatization steps also aligns with these principles by reducing reagent use and waste generation. nih.gov

Interactive Data Table: Synthetic Route Comparison

| Synthetic Route | Starting Material | Key Reagents | Advantages | Disadvantages |

| Direct Synthesis: Alkali Metal Alkoxide Reaction | 1,2,3-Benzenetriol | Potassium Alkoxide (e.g., KOCH₃, KOC(CH₃)₃) | High yield, straightforward | Requires handling of moisture-sensitive alkoxides |

| Direct Synthesis: Acid-Base Reaction | 1,2,3-Benzenetriol | Potassium Hydroxide (KOH) | Simple, uses common reagents | Equilibrium may not fully favor the salt |

| Indirect Synthesis: Hydrolysis of Halogenated Cyclohexanone | Halogenated Cyclohexanone | Water, Buffer | Utilizes different starting materials | Multi-step process, may generate halogenated waste |

Spectroscopic and Structural Characterization of 1,2,3 Benzenetriol, Potassium Salt

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution and Solid-State Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic compounds in both solution and the solid state. By analyzing the magnetic properties of atomic nuclei, NMR provides insights into the chemical environment of individual atoms.

The ¹H NMR spectrum of 1,2,3-Benzenetriol, potassium salt, is anticipated to show distinct signals for the aromatic protons and the remaining hydroxyl protons. In the parent compound, 1,2,3-Benzenetriol (pyrogallol), the aromatic protons typically appear in the region of 6.0-7.5 ppm. docbrown.info Due to the three adjacent hydroxyl groups, the aromatic protons would likely present as a complex splitting pattern.

Upon formation of the potassium salt, at least one of the hydroxyl groups is deprotonated to form a phenoxide. This deprotonation leads to an increase in electron density on the benzene (B151609) ring, which would cause an upfield shift (to a lower ppm value) of the aromatic proton signals. The extent of this shift would depend on which hydroxyl group is deprotonated and the specific solvent used. researchgate.net

The chemical shift of the remaining hydroxyl protons is variable and depends on factors such as concentration, temperature, and solvent. libretexts.org These signals are often broad and can be identified by their disappearance from the spectrum upon the addition of a small amount of deuterium (B1214612) oxide (D₂O) to the sample, due to the rapid exchange of the acidic protons with deuterium. docbrown.info

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (ppm) | Notes |

| Aromatic Protons | 5.5 - 7.0 | Expected to be shifted upfield compared to the parent 1,2,3-Benzenetriol. |

| Hydroxyl Protons | Variable (e.g., 4.0 - 8.0) | Broad signals, identifiable by D₂O exchange. |

Note: These are estimated values and can vary based on experimental conditions.

In the ¹³C NMR spectrum, the carbon atoms of the benzene ring in this compound, are expected to show distinct resonances. For the parent pyrogallol (B1678534), the carbon atoms attached to the hydroxyl groups are significantly deshielded and appear at lower field (higher ppm values), typically in the range of 145-155 ppm. The other aromatic carbons would resonate at higher field.

The formation of the potassium salt and subsequent deprotonation would cause a significant downfield shift for the carbon atom bearing the negative charge (the phenoxide carbon). nih.gov Conversely, the other ring carbons, particularly those at the ortho and para positions, would experience an upfield shift due to the increased electron density. nih.gov

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (ppm) | Notes |

| C-O⁻ (Phenoxide) | > 160 | Expected to be significantly deshielded. |

| C-OH | 145 - 155 | Similar to the parent compound, but may be influenced by the phenoxide. |

| Other Aromatic Carbons | 100 - 130 | Expected to be shifted upfield compared to the parent compound. |

Note: These are estimated values and can vary based on experimental conditions.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The IR spectrum of this compound, would be dominated by the characteristic vibrations of the aromatic ring and the hydroxyl/phenoxide groups.

In the parent 1,2,3-Benzenetriol, a broad absorption band is observed in the region of 3300-3600 cm⁻¹ due to the O-H stretching vibrations of the hydroxyl groups, often broadened by hydrogen bonding. libretexts.org Upon formation of the potassium salt, the intensity of this broad O-H band would decrease, and a new set of bands associated with the phenoxide group would appear. The C-O stretching vibrations, typically found around 1200-1300 cm⁻¹ for phenols, would be expected to shift in frequency upon deprotonation. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while C=C stretching vibrations of the benzene ring typically appear in the 1450-1600 cm⁻¹ region. libretexts.org

Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the benzene ring, which are often weak in the IR spectrum.

Table 3: Key IR Absorption Bands for 1,2,3-Benzenetriol and Expected Changes for its Potassium Salt

| Vibrational Mode | Typical Wavenumber (cm⁻¹) in 1,2,3-Benzenetriol | Expected Change for Potassium Salt |

| O-H Stretch (H-bonded) | 3300 - 3600 (broad) | Decreased intensity. |

| Aromatic C-H Stretch | 3000 - 3100 | Minor changes expected. |

| Aromatic C=C Stretch | 1450 - 1600 | Possible shifts due to changes in electron density. |

| C-O Stretch | ~1200 - 1300 | Shift in frequency due to phenoxide formation. |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of 1,2,3-Benzenetriol in a neutral solution typically shows absorption maxima related to the π → π* transitions of the benzene ring. nist.gov For 1,2,3-Benzenetriol, these absorptions are generally observed around 265-275 nm. nist.gov

Formation of the potassium salt involves deprotonation of a hydroxyl group, which has a significant effect on the electronic structure. The resulting phenoxide is a much stronger electron-donating group, leading to a bathochromic (red) shift of the absorption maxima to longer wavelengths. nih.govreddit.com This is due to the increased energy of the highest occupied molecular orbital (HOMO), which reduces the energy gap for the π → π* transition. Therefore, the UV-Vis spectrum of this compound, is expected to show absorption bands at longer wavelengths compared to the parent compound. The exact position of these bands would be sensitive to the pH of the solution. mdpi.com

Table 4: Expected UV-Vis Absorption for this compound

| Compound | Typical λmax (nm) | Transition Type |

| 1,2,3-Benzenetriol | ~265-275 nist.gov | π → π |

| This compound | > 275 | π → π |

Note: The λmax for the potassium salt is an estimation based on the expected bathochromic shift.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and to deduce the structure of a compound from its fragmentation pattern. The molecular weight of this compound (C₆H₅KO₃), is approximately 164.20 g/mol . mdpi.com In a mass spectrum, a peak corresponding to the molecular ion (M⁺) or a related ion would be expected.

The fragmentation pattern will depend on the ionization technique used. Under electron ionization (EI), the parent 1,2,3-Benzenetriol typically shows a prominent molecular ion peak at m/z 126, followed by fragmentation through the loss of CO (m/z 98) and other small molecules. nist.gov For the potassium salt, soft ionization techniques like electrospray ionization (ESI) would be more suitable. In negative ion mode ESI-MS, a prominent peak at m/z 125, corresponding to the deprotonated [M-H]⁻ ion of pyrogallol, would be expected. mdpi.com In positive ion mode, an ion corresponding to [M+K]⁺ might be observed.

The fragmentation of the deprotonated pyrogallol ion would likely involve losses of small neutral molecules such as CO and H₂O. nih.gov The presence of the potassium ion would lead to characteristic isotopic patterns if observed as an adduct.

Electrospray Ionization-Mass Spectrometry (ESI-MS)

Electrospray Ionization-Mass Spectrometry (ESI-MS) is a soft ionization technique crucial for analyzing ionic compounds like this compound. In ESI-MS, the potassium salt would primarily be analyzed in negative ion mode, detecting the deprotonated 1,2,3-benzenetriol (pyrogallol) molecule, known as the pyrogallate anion.

In studies of pyrogallol, the parent molecule of the salt, the most intense peak observed in the ESI-MS spectrum corresponds to the deprotonated molecule [M-H]⁻ at a mass-to-charge ratio (m/z) of 125. researchgate.net For the potassium salt, the primary species in solution is the potassium cation (K⁺) and the pyrogallate anion (C₆H₅O₃⁻). Therefore, the spectrum is expected to be dominated by the anion at m/z 125.

Furthermore, the presence of potassium ions in the solution can lead to the formation of adducts. spectroscopyonline.com While ESI is a gentle method, in-source fragmentation or reactions can occur. For this compound, one might observe ions corresponding to the potassium adduct of the deprotonated molecule, [M-2H+K]⁻, or other complex species depending on the concentration and instrument conditions. In positive ion mode, adducts such as [M+K]⁺ could potentially be observed. Studies involving the derivatization of various acids with potassium carbonate present have shown the utility of potassium salts in facilitating analysis by LC-ESI-MS/MS. nih.govnih.gov

Table 1: Expected ESI-MS Data for this compound

| Ion Species | Formula | Expected m/z | Ionization Mode | Reference |

|---|---|---|---|---|

| Deprotonated Molecule | [C₆H₅O₃]⁻ | 125 | Negative | researchgate.net |

X-ray Diffraction (XRD) and Crystallography for Solid-State Structure Elucidation

Pyrogallol is known to crystallize in the monoclinic space group P2₁/n. wikipedia.org Its structure is characterized by a network of hydrogen bonds between the hydroxyl groups of adjacent molecules. researchgate.net The conformation of the hydroxyl groups is a key feature, and different conformers have been observed in various crystalline forms, such as its hydrate (B1144303) and cocrystals. researchgate.net

Table 2: Crystallographic Data for Pyrogallol (Parent Compound)

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Monoclinic | wikipedia.org |

| Space Group | P2₁/n | wikipedia.org |

| a | 12.1144(11) Å | wikipedia.org |

| b | 3.7765(3) Å | wikipedia.org |

| c | 13.1365(12) Å | wikipedia.org |

| β | 115.484(1)° | wikipedia.org |

Electron Spin Resonance (ESR) Spectroscopy in Radical Species Detection

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals. wikipedia.org This method is particularly relevant for this compound, as alkaline solutions of pyrogallol are well-known to auto-oxidize in the presence of oxygen, generating radical species. jlu.edu.cn The potassium salt provides the alkaline or deprotonated conditions necessary to facilitate this process.

The auto-oxidation of pyrogallol proceeds via the formation of a semiquinone radical. jlu.edu.cn This process involves the transfer of an electron from the pyrogallate anion to molecular oxygen, forming the superoxide (B77818) anion radical (O₂⁻•) and the pyrogallol-derived semiquinone radical. jlu.edu.cn These radical species can be detected and characterized by ESR spectroscopy.

Studies have shown that the electrochemical oxidation of pyrogallol also produces long-lived oxygen radicals, which can be observed by ESR for extended periods. nih.gov The ESR spectrum of the pyrogallol-derived radical provides information about its electronic structure through the g-factor and hyperfine coupling constants, which describe the interaction of the unpaired electron with nearby magnetic nuclei. libretexts.org In some systems, the radical intermediates are identified using spin-trapping agents like DMPO, which form stable adducts with characteristic ESR signals, confirming the presence of species like the hydroxyl radical (•OH). mdpi.com The investigation of pyrogallol red, a related compound, also points to the formation of phenoxy radicals and ortho-quinone derivatives upon oxidation. nih.gov

Table 3: ESR Spectroscopy Findings for Pyrogallol Radicals

| Finding | Method/Condition | Detected Species | Significance | Reference |

|---|---|---|---|---|

| Auto-oxidation | Alkaline solution (relevant to K-salt) | Semiquinone radical, Superoxide anion | Elucidates the mechanism of radical formation in air. | jlu.edu.cn |

| Electrochemical Oxidation | pH 5.0 buffer on RGO/GC electrode | Long-lived oxygen radicals | Demonstrates the stability of radical species formed from pyrogallol. | nih.gov |

| Chemiluminescence System | Co-MOF-NaIO₄-H₂O₂ | Hydroxyl radical (•OH) detected via DMPO trapping | Confirms the generation of highly reactive oxygen species. | mdpi.com |

Redox Chemistry of 1,2,3 Benzenetriol, Potassium Salt

Electron Donation Mechanisms and Reducing Capabilities

The potent reducing capability of 1,2,3-Benzenetriol stems from the three hydroxyl groups that are strong activators of the aromatic system. stackexchange.comvedantu.com In the presence of a base, such as the potassium hydroxide (B78521) that forms when the potassium salt is in an aqueous solution, one or more of the hydroxyl groups are deprotonated. This creates a phenoxide anion which is an even stronger electron donor.

The strong reducing power of the pyrogallol (B1678534) subunit is a key factor in the antioxidant ability of many larger molecules, such as flavonoids, where this structural motif is present. uni-muenchen.de Thermodynamic properties, including bond dissociation energies, underscore the crucial role of the pyrogallol unit in radical-scavenging mechanisms. uni-muenchen.de

Role as an Oxygen Scavenger in Chemical Systems

The potassium salt of 1,2,3-Benzenetriol is widely recognized for its efficacy as an oxygen scavenger. vedantu.com In an alkaline solution, it rapidly absorbs molecular oxygen from the air or dissolved in solutions, a property utilized in applications such as gas analysis in the Orsat apparatus to determine the oxygen content in a gas mixture. vedantu.comtandfonline.com

The oxygen-scavenging capacity of pyrogallol is particularly high under alkaline conditions and at elevated temperatures. nih.gov This has led to its use in developing active packaging films to prevent lipid oxidation and extend the shelf life of food products. nih.gov

Reduction of Metal Ions and Formation of Colloidal Metals

The strong reducing potential of 1,2,3-Benzenetriol, potassium salt, makes it a suitable agent for the reduction of metal ions in solution to form colloidal metals or metal nanoparticles. This process is a cornerstone of colloidal synthesis, where a metal salt precursor is reduced by a chemical reducing agent. chalmers.se

While many different reductants are used in nanoparticle synthesis, the fundamental principle relies on the reductant donating electrons to the metal ions (e.g., Ag⁺, Au³⁺, Pd²⁺). The pyrogallol moiety, especially in its deprotonated, anionic form in the potassium salt, is a powerful electron donor capable of this reduction. This behavior is analogous to other polyhydroxylated compounds like carbohydrates (e.g., glucose), which are known to reduce metal oxides and salts to their metallic forms, with their reducing ability being significantly enhanced in an alkaline hydrothermal environment. nih.govrsc.orgchemrxiv.org

The kinetics of the reduction process is a critical factor that influences the final characteristics of the synthesized nanoparticles, such as their size and shape. chalmers.senih.govnih.gov By controlling parameters like temperature, pH (alkalinity), and the concentration of the reducing agent (potassium 1,2,3-benzenetriolate), it is possible to manipulate the rate of metal atom formation and their subsequent aggregation into nanoparticles. A slow reduction rate often leads to the formation of core-shell structures in bimetallic systems, whereas high reduction rates typically result in alloyed nanoparticles. chalmers.se

Reaction Kinetics and Thermodynamics of Redox Processes

The kinetics of the redox reactions involving 1,2,3-Benzenetriol, particularly its autoxidation (reaction with oxygen), have been the subject of detailed study. The oxidation rate is significantly dependent on the pH of the solution.

A study on the autoxidation of pyrogallol in a phosphate (B84403) buffer solution demonstrated that the reaction follows a specific rate law. brandeis.edu The rate of oxygen consumption can be described by the equation: −d[O₂]/dt = kₐₚₚ[PYR]ₜₒₜ[O₂] brandeis.edu

Here, [PYR]ₜₒₜ represents the total stoichiometric concentration of pyrogallol, and [O₂] is the concentration of dissolved oxygen. The apparent rate constant, kₐₚₚ, increases with rising pH. This is because the deprotonated form of pyrogallol (H₂PYR⁻) is more reactive towards oxygen than the fully protonated form (H₃PYR). brandeis.edu

The table below presents the experimentally determined rate constants for the reaction of the protonated and deprotonated forms of pyrogallol with dissolved dioxygen.

| Reacting Species | Rate Constant (k) at 25°C |

| H₃PYR (protonated) | (0.13 ± 0.01) M⁻¹ s⁻¹ |

| H₂PYR⁻ (deprotonated) | (3.5 ± 0.1) M⁻¹ s⁻¹ |

| Data sourced from a kinetic study of pyrogallol autoxidation. brandeis.edu |

From a thermodynamic perspective, the redox processes are characterized by the ease with which pyrogallol can donate electrons. This is related to properties such as bond dissociation energy (BDE) and ionization potential. uni-muenchen.de The irreversible nature of the oxidation, as observed in cyclic voltammetry experiments, indicates that the initial oxidation products are highly reactive and quickly undergo further reactions to form stable, complex molecules. nih.gov The oxidation process leads to the formation of products like purpurogallin and its derivatives. researchgate.net

Theoretical and Computational Investigations of 1,2,3 Benzenetriol, Potassium Salt

Theoretical and computational chemistry provide powerful tools for understanding the molecular properties and behavior of chemical compounds. For 1,2,3-Benzenetriol, potassium salt, these methods offer insights into its electronic structure, reactivity, behavior in solution, and spectroscopic characteristics, complementing experimental findings.

Derivatives and Analogues of 1,2,3 Benzenetriol, Potassium Salt

Synthesis of Functionalized Pyrogallate Derivatives

The strategic modification of the pyrogallol (B1678534) scaffold has yielded a variety of derivatives with unique characteristics. These synthetic efforts have focused on carboxymethylation, azo-coupling, and the formation of complex macrocycles like pyrogallolarenes.

Carboxymethylation introduces a carboxylic acid moiety, which can significantly alter the solubility and metal-chelating properties of pyrogallol. While direct carboxymethylation of pyrogallol with agents like chloroacetic acid can be challenging, related ester derivatives have been synthesized. For instance, the alkylation of pyrogallol researchgate.netarenes with ethyl bromoacetate (B1195939) in the presence of a base like potassium carbonate leads to the formation of the corresponding dodeca-acetate ester. This reaction involves the nucleophilic attack of the phenoxide ions on the electrophilic carbon of ethyl bromoacetate. The resulting ester can then be hydrolyzed under basic conditions to yield the dodeca-potassium acetate (B1210297) salt, a water-soluble derivative. dcu.ie

Another related process is the chloroacetylation of pyrogallol. The reaction of pyrogallol with chloroacetyl chloride has been studied in various solvents. Research has shown that conducting the O-chloroacetylation in a chloroform (B151607) solution can lead to a high yield of O-chloroacetyl pyrogallol, reaching up to 95%. mdpi.comsciforum.net This process involves a nucleophilic substitution where the hydroxyl group of pyrogallol attacks the carbonyl carbon of chloroacetyl chloride. mdpi.comsciforum.net

Table 1: Synthesis of Carboxymethylated and Related Derivatives

| Starting Material | Reagent | Product | Key Reaction Conditions | Reference |

| Pyrogallol researchgate.netarene | Ethyl bromoacetate, Potassium carbonate | Dodeca-acetate pyrogallol researchgate.netarene | - | dcu.ie |

| Pyrogallol | Chloroacetyl chloride | O-chloroacetyl pyrogallol | Chloroform solvent | mdpi.comsciforum.net |

The synthesis of azo-coupled derivatives of pyrogallol introduces the chromophoric azo group (-N=N-), leading to colored compounds with potential applications as dyes and analytical reagents. These derivatives are typically synthesized through a diazo-coupling reaction. This involves the reaction of a diazonium salt with the electron-rich aromatic ring of pyrogallol.

The process begins with the diazotization of a primary aromatic amine, such as aniline (B41778) or a substituted aniline, using sodium nitrite (B80452) in an acidic medium (e.g., hydrochloric acid) at low temperatures (0-5 °C) to form a diazonium salt. This highly reactive diazonium salt is then coupled with pyrogallol in an alkaline or neutral solution. The pyrogallol, being an activated aromatic compound, undergoes electrophilic substitution, typically at the position para to one of the hydroxyl groups, to form the azo-coupled product.

The synthesis of various heterocyclic azo dyes has gained significant attention due to their biological activities. mdpi.com For example, novel azo dyes containing a pyrrole (B145914) moiety have been synthesized by reacting a substituted diazonium salt with 1-H-pyrrole-2-carbaldehyde in ethanol (B145695) neutralized with pyridine. mdpi.com Similarly, azo dyes with imidazole (B134444) and pyrazole (B372694) derivatives have been prepared through diazo-coupling reactions, demonstrating the versatility of this synthetic route. mdpi.com

Pyrogallolarenes are macrocyclic compounds formed by the condensation of pyrogallol with an aldehyde. The hydroxyl groups on the upper rim of these calixarene-like structures provide multiple sites for functionalization through alkylation and acylation.

Alkylation of pyrogallolarenes is commonly achieved by reacting the macrocycle with an alkyl halide in the presence of a base, such as potassium carbonate, in a suitable solvent like acetone. This Williamson ether synthesis allows for the introduction of various alkyl chains onto the phenolic oxygens. For example, the partial alkylation of tetra-4-bromophenyl pyrogallol researchgate.netarene with ethyl bromoacetate has been reported. dcu.ie

Acylation of pyrogallolarenes introduces ester functionalities. A common method involves reacting the pyrogallolarene with an acid anhydride, such as acetic anhydride, in the presence of a base like pyridine. This reaction, when carried out with C-tetra(phenyl)pyrogallol researchgate.netarene, results in the formation of dodecaacetyl-tetra(phenyl)pyrogallol researchgate.netarene. dcu.ie The laurate esters of pyrogallol have also been synthesized by direct acylation with lauroyl chloride. rsc.org

Table 2: Synthesis of Alkylated and Acylated Pyrogallolarene Analogues

| Starting Material | Reagent(s) | Product | Reaction Type | Reference |

| Tetra-4-bromophenyl pyrogallol researchgate.netarene | Ethyl bromoacetate, Potassium carbonate | Partially alkylated pyrogallol researchgate.netarene | Alkylation | dcu.ie |

| C-tetra(phenyl)pyrogallol researchgate.netarene | Acetic anhydride, Pyridine | Dodecaacetyl-tetra(phenyl)pyrogallol researchgate.netarene | Acylation | dcu.ie |

| Pyrogallol | Lauroyl chloride | 4-Lauroylpyrogallol | Acylation | rsc.org |

Structure-Reactivity Relationships in Derivatives

The structure of pyrogallol derivatives plays a crucial role in determining their reactivity. The number and position of hydroxyl groups, as well as the nature of the substituents, influence their antioxidant properties, metal-chelating abilities, and biological interactions.

For instance, the antioxidant activity of pyrogallol derivatives is closely linked to the presence of the pyrogallol moiety. The three adjacent hydroxyl groups can readily donate hydrogen atoms to scavenge free radicals. Studies on pyrogallol and catechol derivatives as urease inhibitors have shown that the presence and positioning of hydroxyl groups are critical for their inhibitory activity. orgsyn.org The pyrogallol moiety is known for its ability to lower redox potentials and interact with both amyloid-β (Aβ) peptides and metal ions, which is relevant in the context of Alzheimer's disease. google.com Incorporating multiple pyrogallol units into a macrocyclic structure, such as in pyrogallolarenes, can enhance antioxidant activity and interactions with pathological targets. google.com

The introduction of different functional groups can modulate the reactivity. For example, the presence of a longer carbon chain in a carboxy substituent can affect biological activity. dcu.ie The geometry of pyrogallol researchgate.netarenes, which can exist in different conformations like crown and chair, is influenced by the substituents attached to them and affects their assembling dynamics. mdpi.com

Chemo-Enzymatic Synthesis of Related Compounds

Chemo-enzymatic synthesis combines the advantages of chemical synthesis with the high selectivity and efficiency of enzymatic catalysis to create complex molecules. This approach has been applied to the synthesis of pyrogallol and related compounds.

While the commercial production of pyrogallol often involves the chemical decarboxylation of gallic acid at high temperatures, enzymatic methods offer a more environmentally friendly alternative. nih.govncsu.edu For instance, tannic acid can be enzymatically converted to gallic acid by tannase, which is then decarboxylated to pyrogallol. researchgate.netresearchgate.net Genetically engineered Escherichia coli have been developed to produce pyrogallol from glucose, demonstrating a promising biosynthetic pathway. nih.govncsu.edu

The chemo-enzymatic approach is also valuable for synthesizing derivatives of related compounds. For example, lipase-catalyzed epoxidation followed by epoxide hydrolysis has been used to synthesize diols from propenylbenzenes. frontiersin.org Lipases, such as the one from Candida antarctica B, have been effectively used to catalyze the formation of esters, such as dodecyl pyroglutamate, offering higher yields compared to chemical catalysis in some cases. researchgate.netnih.gov These enzymatic methods, known for their chemo- and regioselectivity, can be employed for the selective acylation of primary hydroxyl groups, as demonstrated in the synthesis of functionalized oligoglycerol derivatives. mdpi.com Such strategies hold significant potential for the targeted synthesis of novel pyrogallol derivatives with specific functionalities.

Applications of 1,2,3 Benzenetriol, Potassium Salt in Advanced Chemical Systems

Analytical Chemistry Applications

In analytical chemistry, the compound is utilized for its strong reducing properties and its ability to form colored complexes with various substances, enabling both qualitative and quantitative analysis.

One of the most well-established applications of 1,2,3-Benzenetriol, potassium salt is in gas analysis for the quantitative determination of oxygen. camlab.co.ukwikipedia.org When in an alkaline solution (forming the potassium salt), pyrogallol (B1678534) readily absorbs oxygen from the air or a gas mixture, causing the initially colorless solution to turn dark brown. vedantu.com This rapid and efficient reaction is due to the oxidation of the highly reactive pyrogallol molecule, which is activated by the presence of the alkali. vedantu.com

This property is famously exploited in the Orsat apparatus, a device used for analyzing gas mixtures. vedantu.comwikipedia.org The volume of oxygen in a sample is calculated by measuring the decrease in the gas volume after it has been passed through the alkaline pyrogallol solution. acs.org The reaction is complex and involves free-radical intermediates, leading to the formation of a mixture of high-molecular-weight oxidation products that are responsible for the brown coloration. vedantu.com Various formulations of the absorbing solution have been developed to optimize the rate and capacity of oxygen absorption. google.com

Table 1: Example Formulations for Oxygen-Absorbing Solutions

| Component 1 | Component 2 | Component 3 | Solvent | Application Note | Source(s) |

| Potassium Hydroxide (B78521) (5 g) | Pyrogallic Acid (4 g) | - | Water (15 cc total) | A rapidly prepared solution for high-school laboratory experiments to determine the percentage of oxygen in the air. acs.org | acs.org |

| Potassium Hydroxide (15.4 g) | Sodium Polysulfide (36 g) | Pyrogallol (8.4 g) | Water (150 cc) | A stable solution that removes oxygen in two passes or thirty seconds of continuous contact. google.com | google.com |

The ability of 1,2,3-Benzenetriol to form complexes with metal ions is harnessed for their detection via spectrophotometry. These methods rely on the formation of intensely colored chelates or the compound's influence on luminescence, which can be measured to determine the concentration of an analyte. researchgate.net

For instance, pyrogallol's redox reaction with an iron(III)/phenanthroline system forms a deeply colored chelate, [Fe(phen)₃]²⁺, which can be used for the sensitive spectrophotometric determination of the analyte. researchgate.net More advanced methods employ nanomaterials to enhance detection sensitivity. A highly sensitive chemiluminescence (CL) analysis method for pyrogallol has been developed using a cobalt metal-organic framework (Co-MOF). mdpi.comrawdatalibrary.net In this system, the Co-MOF dramatically enhances the weak CL signal from a NaIO₄-H₂O₂ reaction. The addition of pyrogallol further boosts the CL response, allowing for its detection at nanomolar concentrations. mdpi.comresearchgate.net This demonstrates the principle of using metal-ligand interactions involving pyrogallol for highly sensitive analytical measurements. mdpi.com

Table 2: Analytical Methods Involving 1,2,3-Benzenetriol (Pyrogallol)

| Analytical Target | Reagent/System | Technique | Linear Range | Limit of Detection (LOD) | Source(s) |

| Pyrogallol | Iron(III)/Phenanthroline | Spectrophotometry | Not specified | Not specified | researchgate.net |

| Pyrogallol (PG) | Co-MOF-NaIO₄-H₂O₂ | Chemiluminescence | 1 × 10⁻⁴ M to 1 × 10⁻⁷ M | 34 nM | mdpi.comrawdatalibrary.net |

Materials Science and Nanomaterial Synthesis

The structural and redox properties of 1,2,3-Benzenetriol make it a valuable precursor and building block in the synthesis of advanced materials, including metal-organic frameworks, colloidal nanoparticles, and functional supramolecular assemblies.

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. mit.edunih.gov The pyrogallol moiety, with its closely spaced hydroxyl groups, is an effective ligand for building MOFs with unique properties. mit.edu The use of polytopic linkers based on pyrogallol can influence the dimensionality of the secondary building unit (SBU) in the MOF structure. mit.edu

A notable example is the synthesis of an iron-based MOF, FeHOBP, using a di-pyrogallol linker (3,3',4,4',5,5'-hexahydroxybiphenyl). mit.edu This combination produces a rare topology featuring a two-dimensional (2D) SBU composed of mixed-valent Fe²⁺ and Fe³⁺ sites. mit.edu This structure demonstrates strong electronic communication between the iron centers, a property that is highly sought after for applications in electronics and catalysis. mit.edu These findings underscore the importance of pyrogallol-based ligands in discovering new MOF topologies and enhancing their electronic properties. mit.edu

Table 3: Research Findings on Pyrogallol-Based Metal-Organic Frameworks

| MOF Name | Metal Precursor | Pyrogallol-Based Linker | Key Structural Feature | Resulting Property | Source(s) |

| FeHOBP | Fe²⁺ | 3,3',4,4',5,5'-hexahydroxybiphenyl (di-pyrogallol) | Two-dimensional (2D) Secondary Building Unit (SBU) | Strong electronic communication between mixed-valence Fe²⁺/Fe³⁺ sites. mit.edu | mit.edu |

1,2,3-Benzenetriol serves as a powerful reducing and capping agent in the synthesis of colloidal metal nanoparticles. Its utility stems from its redox-active hydroxyl groups, which can reduce metal salts to their metallic form while simultaneously preventing the agglomeration of the newly formed nanoparticles. researchgate.net

Research has demonstrated the use of pyrogallol as a reducing agent for the synthesis of silver nanoparticles (AgNPs). researchgate.net The resulting pyrogallol-capped AgNPs were observed to be spherical in shape. researchgate.net Beyond its role with metals, pyrogallol itself can be a monomer for nanomaterial synthesis. Through auto-oxidative polymerization in an aqueous solution, pyrogallol forms poly(pyrogallol) nanofibers. nih.govrsc.org Spectroscopic analysis of these materials confirms the formation of ether bonds during polymerization and the presence of redox-active gallol functional groups on the nanofiber surface. nih.gov

Table 4: Nanomaterials Synthesized Using 1,2,3-Benzenetriol (Pyrogallol)

| Nanomaterial | Role of Pyrogallol | Key Characteristic of Material | Source(s) |

| Silver Nanoparticles (AgNPs) | Reducing Agent | Spherical shape. researchgate.net | researchgate.net |

| Poly(pyrogallol) Nanofibers | Monomer | Homogenous nanofibrous structure with a diameter of 100.3 ± 16.3 nm. nih.gov | nih.govrsc.org |

Supramolecular chemistry involves the assembly of molecules through non-covalent interactions, such as hydrogen bonding. nih.gov The three hydroxyl groups on the 1,2,3-Benzenetriol molecule make it an excellent candidate for forming such assemblies, particularly hydrogels. scispace.com

Recent studies have focused on developing pyrogallol-rich supramolecular hydrogels for various biomedical applications. scispace.comresearchgate.net In these systems, pyrogallol can act as a dynamic hydrogen bond crosslinker. For example, innovative hydrogels have been created based on polyvinyl alcohol (PVA) where pyrogallol serves as a crosslinker, creating a network capable of hosting other components like casein micelles for drug delivery. scispace.com The ability to form these complex, functional materials highlights pyrogallol's role in constructing advanced supramolecular systems. These materials are part of a broader class of frameworks, including MOFs and cellulose-derived supramolecules, that are being explored for applications requiring tailored ion transport pathways. nih.gov

Table 5: Research on Pyrogallol-Based Supramolecular Materials

| Material System | Role of Pyrogallol | Primary Interaction | Potential Application | Source(s) |

| Polyvinyl Alcohol (PVA) / Pyrogallol / Casein Hydrogel | Hydrogen Bond Crosslinker | Hydrogen Bonding | Controlled topical delivery of hydrophobic drugs, wound healing. scispace.com | scispace.comresearchgate.net |

| Gallic Acid-modified ε-poly-L-lysine Hydrogel | Component of a bionic functional monomer | Covalent and non-covalent interactions | Self-healing, antibacterial, and hemostatic materials. nih.gov | nih.gov |

Catalysis and Organic Synthesis

The reactivity of this compound, makes it a valuable tool in the realm of catalysis and organic synthesis. Its utility stems from its strong reducing capabilities and the potential for its anionic form to act as a ligand in organometallic chemistry.

Catalytic Roles in Reduction Reactions

The highly reducing nature of alkaline solutions of pyrogallol has been a known chemical phenomenon for many years, traditionally utilized in gas analysis for the absorption of oxygen. This strong reducing power, enhanced by the presence of the potassium salt which ensures a high concentration of the active phenolate (B1203915) ions in solution, can be harnessed for various chemical reductions.

While specific, recent research focusing solely on this compound, as a catalyst for a broad range of reduction reactions is not extensively documented in publicly available literature, its potential can be inferred from the well-established reactivity of pyrogallol. The mechanism of its reducing action involves the donation of electrons from the phenolate ions. This process is particularly effective in the reduction of certain functional groups.

For instance, the reduction of aromatic nitro compounds to their corresponding amines is a crucial transformation in organic synthesis, with applications in the production of dyes, pharmaceuticals, and agrochemicals. Typical reagents for this conversion include metal hydrides or catalytic hydrogenation. libretexts.orgcommonorganicchemistry.com The electron-rich nature of potassium pyrogallate suggests its potential to act as a reducing agent in such reactions, likely proceeding through a stepwise electron transfer mechanism. The presence of multiple hydroxyl groups that can be deprotonated increases the electron-donating ability of the aromatic ring, making it a potent reductant.

The general transformation can be represented as:

Ar-NO₂ + this compound → Ar-NH₂

The efficiency of such a reaction would depend on factors like the solvent, temperature, and the specific nature of the nitroaromatic compound. The pyrogallol itself would be oxidized in the process.

Ligands in Metal-Catalyzed Processes

In the field of metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Heck reactions, the choice of ligand is critical to the success and efficiency of the catalytic cycle. nih.govwikipedia.org Ligands coordinate to the metal center, influencing its electronic properties, steric environment, and ultimately its catalytic activity.

While direct applications of this compound, as a primary ligand in widely-used palladium-catalyzed reactions are not prominently featured in recent literature, its structural motifs suggest potential in this area. The anionic form of pyrogallol, with its multiple oxygen donor atoms, could chelate to a metal center. The electron-donating nature of the phenolate groups could increase the electron density on the metal, which can be beneficial in certain steps of the catalytic cycle, such as oxidative addition.

For example, in the Suzuki-Miyaura coupling, which forms a carbon-carbon bond between an organoboron compound and an organohalide, a palladium catalyst is typically employed with a phosphine-based ligand. The general catalytic cycle involves oxidative addition, transmetalation, and reductive elimination. A ligand that can stabilize the palladium(0) and palladium(II) intermediates is crucial. The pyrogallate anion could potentially act as a non-phosphine ligand, offering a different electronic and steric profile compared to traditional ligands.

The potential coordination of the pyrogallate ligand to a palladium center can be visualized as follows:

Further research would be necessary to explore the efficacy of this compound, as a ligand and to determine its impact on reaction yields, catalyst stability, and substrate scope in comparison to established ligand systems.

Emerging Applications in Chemical Technologies

Beyond its traditional roles, this compound, and its parent compound, pyrogallol, are finding applications in a variety of emerging chemical technologies, driven by the need for sustainable and functional materials.

One promising area is in the synthesis of conductive polymers . nih.govresearchgate.netekb.eg Conductive polymers are organic materials that can conduct electricity and are of interest for applications in flexible electronics, sensors, and energy storage. Pyrogallol can undergo oxidative polymerization to form poly(pyrogallol), a material with interesting electronic and redox properties. ekb.egnih.gov The potassium salt can act as a catalyst or a pH modifier in the polymerization process. The resulting polymers can be designed to have specific conductivities and may be integrated into various devices.

Another significant emerging application is in the field of energy storage . Specifically, pyrogallol and its derivatives are being explored as precursor materials for the synthesis of carbon-based anodes for potassium-ion batteries (KIBs) . researchgate.netpolyu.edu.hkmdpi.comfrontiersin.orgresearchgate.net KIBs are considered a promising alternative to lithium-ion batteries due to the higher abundance and lower cost of potassium. The performance of these batteries is highly dependent on the anode material. Carbon materials derived from the pyrolysis of organic precursors like pyrogallol can be engineered to have high surface areas and porous structures, which are beneficial for potassium ion storage. The presence of oxygen-containing functional groups in the carbonized structure, a remnant of the hydroxyl groups in pyrogallol, can also enhance the electrochemical performance.

Furthermore, the chelating ability of the pyrogallol moiety is being utilized in the synthesis of metal-organic frameworks (MOFs) . wikipedia.org MOFs are crystalline materials with a porous structure, constructed from metal ions or clusters linked by organic ligands. A study demonstrated the use of a cobalt-MOF for the sensitive detection of pyrogallol, highlighting the interaction between the pyrogallol molecule and the metal-organic structure. wikipedia.org This suggests the potential for using this compound, as a building block or a modulator in the synthesis of novel MOFs with tailored properties for applications in gas storage, separation, and catalysis.

The following table summarizes some of the emerging applications and the role of 1,2,3-Benzenetriol or its potassium salt:

| Application Area | Role of 1,2,3-Benzenetriol / Potassium Salt | Potential Benefits |

| Conductive Polymers | Monomer for oxidative polymerization | Creation of novel organic electronic materials. researchgate.netekb.eg |

| Potassium-Ion Batteries | Precursor for porous carbon anode materials | Development of high-capacity, low-cost energy storage. researchgate.netmdpi.comresearchgate.net |

| Metal-Organic Frameworks | Organic linker or modulator in synthesis | Design of functional materials for catalysis and sensing. wikipedia.org |

| Antibacterial Materials | Polymerized to form antibacterial nanofibers | Development of biocompatible and effective antimicrobial surfaces. ekb.egnih.gov |

| Biodiesel Additives | Chemical modification to improve solubility | Enhancement of the oxidative stability of biofuels. |

Q & A

Basic Research Questions

Q. What analytical methods are recommended for quantifying 1,2,3-Benzenetriol (pyrogallol) and its potassium salt in plant extracts?

- Methodology : High-performance liquid chromatography (HPLC) coupled with UV-Vis detection or gas chromatography-mass spectrometry (GC-MS) is commonly used. For example, GC-MS analysis of Guiera senegalensis extracts identified 1,2,3-Benzenetriol at 9.13–21% abundance using a DB-5 column and electron ionization . Calibration curves with reference standards (e.g., pyrogallol, CAS 87-66-1) ensure accurate quantification. Sample preparation often involves solvent extraction (ethanol/water) and filtration to remove interfering compounds .

Q. How can researchers validate the antioxidant activity of 1,2,3-Benzenetriol in vitro?

- Methodology : Standard assays include:

- DPPH/ABTS radical scavenging : Measure absorbance reduction at 517 nm (DPPH) or 734 nm (ABTS) after incubation with the compound.

- FRAP assay : Quantify Fe³⁺ to Fe²⁺ reduction at 593 nm.

- Positive controls : Use ascorbic acid or quercetin for comparison.

Q. What purity criteria should be applied to 1,2,3-Benzenetriol, potassium salt, for biochemical studies?

- Methodology : Follow pharmacopeial guidelines for heavy metals (<10 ppm), arsenic (<2 ppm), and clarity of solution (e.g., USP methods for potassium salts). For example, test solutions should be clear and colorless in water (1 g/10 mL), validated via atomic absorption spectroscopy (AAS) or inductively coupled plasma mass spectrometry (ICP-MS) .

Advanced Research Questions

Q. How can molecular docking studies elucidate the interaction between 1,2,3-Benzenetriol and target enzymes (e.g., undecaprenyl diphosphate synthase)?

- Methodology :

- Use software like AutoDock Vina or Schrödinger Maestro.

- Prepare ligand (1,2,3-Benzenetriol) and receptor (enzyme PDB ID) files, optimizing protonation states.

- Key parameters: Grid box size (20–25 Å), exhaustiveness (8–12), and MM-GBSA binding energy calculations.

- For example, 1,2,3-Benzenetriol showed hydrogen bonding with ALA142 and ASN144 residues, but lower docking scores (−6.2 kcal/mol) compared to phytol (−8.5 kcal/mol), suggesting weaker binding .

Q. What experimental strategies resolve contradictions in reported antioxidant efficacy of 1,2,3-Benzenetriol across studies?

- Methodology :

- Source variability : Compare extraction solvents (e.g., ethanol vs. methanol) and plant species (e.g., L. strychnifolium vs. G. senegalensis) .

- Synergistic effects : Co-extracted compounds (e.g., quercetin, n-hexadecanoic acid) may enhance activity. Use fractionation (e.g., column chromatography) to isolate 1,2,3-Benzenetriol for standalone assays .

- Assay conditions : Standardize pH, temperature, and incubation time to minimize variability .

Q. How does the potassium counterion influence the stability and solubility of 1,2,3-Benzenetriol in aqueous systems?

- Methodology :

- Compare solubility profiles (e.g., potassium salt vs. free acid) via shake-flask method in buffers (pH 4–9).

- Assess stability under accelerated conditions (40°C/75% RH for 4 weeks) using HPLC to monitor degradation .

- Potassium salts generally enhance aqueous solubility due to ionic dissociation, critical for in vivo bioavailability studies .

Q. What in vitro toxicity assays are critical for evaluating 1,2,3-Benzenetriol’s safety profile?

- Methodology :

- Skin/eye irritation : Draize test (2 mg/24H on rabbit skin induced severe irritation) .

- Endocrine disruption : Use reporter gene assays (e.g., ER/AR transactivation) and OECD guidelines. Recent studies flagged pyrogallol (CAS 87-66-1) for potential endocrine activity via ECHA dossier analysis .

- Genotoxicity : Ames test (TA98/TA100 strains) and micronucleus assay in mammalian cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.